4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid
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Overview
Description
4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a diazepane ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group into the benzoic acid derivative.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Diazepane Ring Formation: Cyclization to form the diazepane ring.
Methylation: Introduction of the methyl group into the diazepane ring.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and cyclization under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-Amino-5-(4-methyl-1,4-diazepan-1-yl)-2-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: this compound.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited in the treatment of diseases.
Industry
In materials science, derivatives of this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the diazepane ring might interact with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitrobenzoic acid: Lacks the diazepane ring and methyl group.
5-(4-Methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid: Lacks the fluorine atom.
4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid: Lacks the nitro group.
Uniqueness
4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom, nitro group, and diazepane ring in a single molecule allows for versatile applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O4/c1-15-3-2-4-16(6-5-15)12-7-9(13(18)19)11(17(20)21)8-10(12)14/h7-8H,2-6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCGGMFTWMKMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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